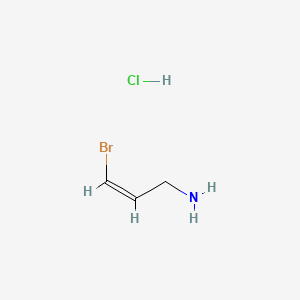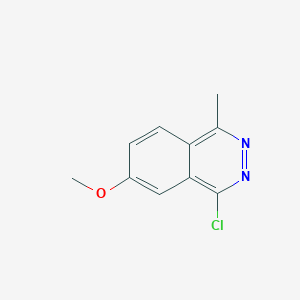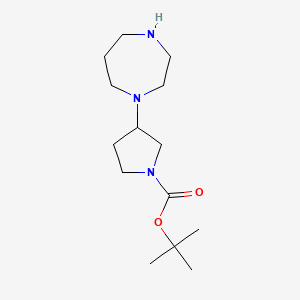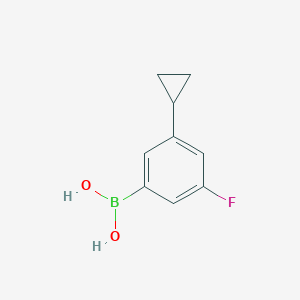
(2Z)-3-bromoprop-2-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C3H6BrN·HCl It is a derivative of allylamine, where the bromine atom is attached to the second carbon of the propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-bromoprop-2-en-1-amine hydrochloride typically involves the bromination of allylamine. One common method is the addition of bromine to allylamine in the presence of a solvent such as dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and yield of the desired product. The resulting (2Z)-3-bromoprop-2-en-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and subsequent acidification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-bromoprop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding prop-2-en-1-amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyano, and methoxy derivatives of prop-2-en-1-amine.
Oxidation: Products include oximes and nitriles.
Reduction: The major product is prop-2-en-1-amine.
Applications De Recherche Scientifique
(2Z)-3-bromoprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It is used in the synthesis of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2Z)-3-bromoprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles present in biological systems, leading to the formation of new compounds with potential biological activities. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
(2Z)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of bromine.
(2Z)-3-fluoroprop-2-en-1-amine hydrochloride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2Z)-3-bromoprop-2-en-1-amine hydrochloride is unique due to the specific reactivity of the bromine atom, which can undergo a variety of substitution reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C3H7BrClN |
|---|---|
Poids moléculaire |
172.45 g/mol |
Nom IUPAC |
(Z)-3-bromoprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C3H6BrN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1-; |
Clé InChI |
ORSULGFDFNVWBS-ODZAUARKSA-N |
SMILES isomérique |
C(/C=C\Br)N.Cl |
SMILES canonique |
C(C=CBr)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-formyl-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13464257.png)

![3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13464276.png)

![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)

![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)
![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)




![Tert-butyl 1-ethyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13464336.png)
